molecular formula C17H19NO3 B3053955 H-Tyr(Bzl)-OMe CAS No. 57177-83-0

H-Tyr(Bzl)-OMe

Cat. No.: B3053955
CAS No.: 57177-83-0
M. Wt: 285.34 g/mol
InChI Key: IUXVIPGPIFGSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Tyr(Bzl)-OMe, also known as N-benzyl-L-tyrosine methyl ester, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of a benzyl group attached to the tyrosine residue and a methyl ester group at the carboxyl end. It is commonly used in peptide synthesis and various biochemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr(Bzl)-OMe typically involves the protection of the amino and hydroxyl groups of tyrosine, followed by the introduction of the benzyl group and the methyl esterification of the carboxyl group. One common method involves the use of fluoren-9-ylmethoxycarbonyl (Fmoc) protection for the amino group and benzyl protection for the hydroxyl group. The protected tyrosine is then subjected to methyl esterification using methanol and a suitable catalyst such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers that employ solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is obtained by cleaving the peptide from the resin and deprotecting the functional groups under acidic conditions .

Chemical Reactions Analysis

Types of Reactions

H-Tyr(Bzl)-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Tyr(Bzl)-OMe has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Tyr(Bzl)-OMe involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances the compound’s hydrophobic interactions with target proteins, while the methyl ester group increases its stability and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Tyr(Bzl)-OMe is unique due to the presence of both the benzyl and methyl ester groups, which confer distinct chemical and biological properties. The benzyl group enhances hydrophobic interactions, while the methyl ester group increases stability and bioavailability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXVIPGPIFGSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10314125, DTXSID201287017
Record name methyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(Phenylmethyl)tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908066-33-1, 57177-83-0
Record name O-(Phenylmethyl)tyrosine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908066-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC280761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(Phenylmethyl)tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Tyr(Bzl)-OMe
Reactant of Route 2
Reactant of Route 2
H-Tyr(Bzl)-OMe
Reactant of Route 3
Reactant of Route 3
H-Tyr(Bzl)-OMe
Reactant of Route 4
Reactant of Route 4
H-Tyr(Bzl)-OMe
Reactant of Route 5
Reactant of Route 5
H-Tyr(Bzl)-OMe
Reactant of Route 6
Reactant of Route 6
H-Tyr(Bzl)-OMe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.